Brolamfetamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

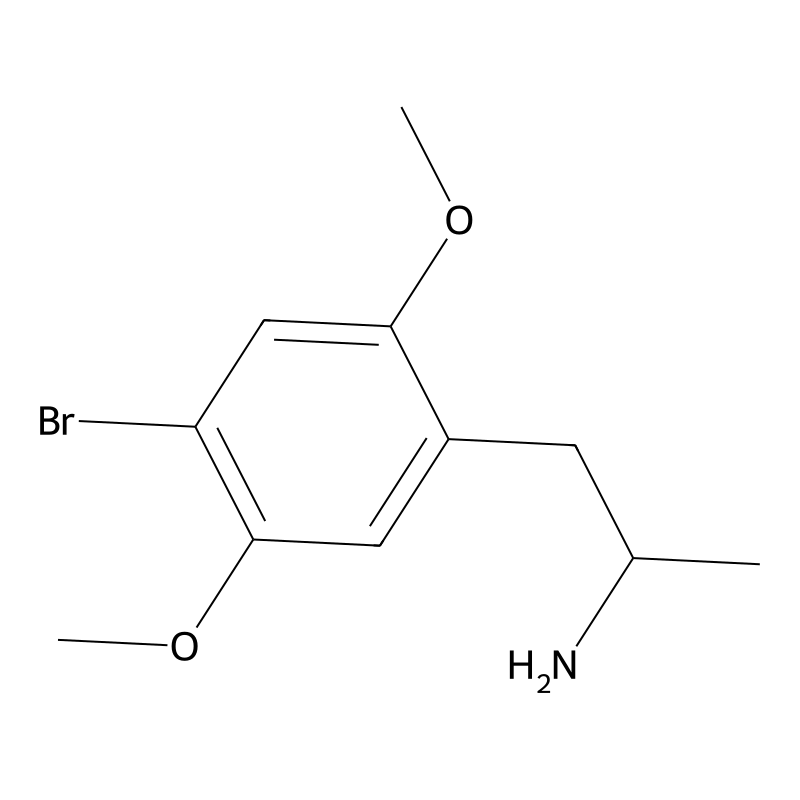

Brolamfetamine, also known as 2,5-dimethoxy-4-bromoamphetamine or by its common abbreviation DOB, is a potent psychedelic compound belonging to the substituted amphetamine class of phenethylamines. First synthesized by Alexander Shulgin in 1967, it is characterized by its structural components: a phenyl ring, an amino group, and methoxy substituents at the 2 and 5 positions, along with a bromine atom at the 4 position of the phenyl ring. Brolamfetamine is notable for its long duration of effects, which can last up to 36 hours, and its unique pharmacological profile as a selective agonist of serotonin receptors, particularly the 5-HT2A receptor .

The primary biological activity of brolamfetamine is its role as a psychedelic agent. It acts as an agonist at the 5-HT2A, 5-HT2B, and 5-HT2C serotonin receptors, which are implicated in mood regulation and perception. This action leads to profound alterations in consciousness and sensory perception. Additionally, brolamfetamine exhibits stimulant properties akin to those of other amphetamines, potentially increasing monoamine release and inhibiting monoamine oxidase activity . High doses can lead to vasoconstriction and other cardiovascular effects due to its potency at these receptors .

Brolamfetamine can be synthesized through several methods:

- Bromination of Dimethoxyamphetamine: This involves adding bromine to the aromatic ring of dimethoxyamphetamine.

- Reduction Reactions: Following bromination, further reduction steps may be employed to achieve desired purity and yield.

- Purification: The final product is typically purified through recrystallization techniques to remove any unreacted starting materials or byproducts.

The synthesis requires careful handling due to the compound's potency and potential toxicity .

Brolamfetamine has limited applications outside of research settings due to its legal status as a Schedule I substance in many jurisdictions. Its primary use is in scientific studies investigating serotonin receptor interactions and the neuropharmacological effects of psychedelics. Additionally, it has been explored in therapeutic contexts for its potential effects on mood disorders and anxiety .

Research indicates that brolamfetamine interacts significantly with various neurotransmitter systems:

- Serotonin System: As a potent agonist at multiple serotonin receptors (5-HT2A/B/C), it modulates mood and perception.

- Monoaminergic System: It increases the release of dopamine and norepinephrine, contributing to its stimulant effects.

- Drug Interactions: Caution is advised when combined with other substances like cannabis or stimulants due to increased risks of adverse psychological reactions such as anxiety or paranoia .

Brolamfetamine shares structural similarities with several other compounds in the phenethylamine class. Below are some comparable compounds highlighting their unique characteristics:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | Lacks methyl group at alpha carbon | Less potent than brolamfetamine; shorter duration |

| Methylenedioxymethamphetamine (MDMA) | Contains methylenedioxy group | Empathogenic effects; shorter duration |

| Lysergic acid diethylamide (LSD) | Indole structure | Stronger visual hallucinations; shorter duration |

| 2C-I (4-Iodo-2,5-dimethoxyphenethylamine) | Iodine substitution | Similar psychedelic effects; distinct receptor affinity |

Brolamfetamine's unique combination of long-lasting effects and specific receptor selectivity sets it apart from these compounds, making it a subject of interest for both recreational users and scientific researchers alike .

Bromination of Dimethoxyamphetamine Precursors

The synthesis of brolamfetamine fundamentally relies on the strategic bromination of dimethoxyamphetamine precursors, representing a critical transformation in the preparation of this substituted amphetamine derivative. The bromination process typically targets the aromatic ring system of 2,5-dimethoxy substituted compounds, introducing a bromine atom at the 4-position to yield the desired 4-bromo-2,5-dimethoxyamphetamine structure [1] [2].

Alternative precursor compounds include 2,5-dimethoxyamphetamine itself, which can be directly brominated using various brominating agents [1]. The choice of precursor significantly influences the overall synthetic efficiency and the number of required synthetic steps. Starting from 2,5-dimethoxytoluene necessitates subsequent functional group transformations to install the propylamine side chain, while direct bromination of preformed dimethoxyamphetamine provides a more streamlined approach [2].

Research has demonstrated that the bromination of 2,5-dimethoxyphenylacetic acid represents another viable precursor route, exhibiting clean reactivity and high yields [1]. This particular substrate shows excellent selectivity for monobromination at the 4-position, contrasting with the more complex product distributions observed when brominating other intermediates such as benzaldehyde derivatives or ketone precursors [1].

The electronic properties of the dimethoxy substitution pattern create a highly activated aromatic system that readily undergoes electrophilic bromination. The methoxy groups at the 2 and 5 positions serve as strong electron-donating substituents, increasing the electron density of the aromatic ring and directing bromination to the 4-position through both steric and electronic effects [3] [2].

Reaction Conditions and Solvent Systems

The success of brolamfetamine synthesis critically depends on the optimization of reaction conditions and careful selection of appropriate solvent systems. Temperature control emerges as a paramount factor, with optimal bromination temperatures typically ranging from 40 to 50 degrees Celsius . Elevated reaction temperatures beyond this range can accelerate bromine activation but require careful control to prevent thermal decomposition of sensitive intermediates .

Solvent selection plays a crucial role in determining both reaction efficiency and product selectivity. Weak acid media, particularly acetic acid with pH values between 4.5 and 5.5, have proven optimal for bromination reactions [3]. These conditions facilitate the formation of electrophilic bromine species while maintaining sufficient selectivity to prevent unwanted side reactions [3]. The weak acidic environment promotes the ionization of brominating agents such as N-bromosuccinimide, generating the active electrophilic bromine species required for aromatic substitution [5].

Carbon tetrachloride has been extensively utilized as a reaction medium for bromination procedures, particularly when employing N-bromosuccinimide as the brominating agent [5]. This aprotic solvent provides an inert environment that minimizes competing reactions while allowing efficient heat transfer during reflux conditions. The use of carbon tetrachloride in conjunction with free radical initiators such as benzoyl peroxide enables controlled bromination under mild conditions [5].

Dichloromethane represents another preferred solvent system, especially for bromination reactions employing molecular bromine in combination with Lewis acid catalysts such as aluminum chloride [6]. The low boiling point and excellent solvating properties of dichloromethane facilitate temperature control and efficient mixing of reactants [6]. Extended reaction times of up to 72 hours under reflux conditions have been reported to achieve optimal conversion while maintaining selectivity [6].

The implementation of biphasic solvent systems offers additional advantages for certain bromination procedures. These systems allow for effective separation of organic and aqueous phases, facilitating product isolation and purification [7]. The choice between monophasic and biphasic systems depends on the specific brominating agent employed and the desired reaction mechanism [8].

Reaction atmosphere control requires careful consideration, particularly when using moisture-sensitive reagents. Anhydrous conditions are frequently necessary to prevent hydrolysis of brominating agents and to maintain optimal reactivity [5]. The use of inert gas atmospheres, typically nitrogen or argon, helps prevent oxidation of sensitive intermediates and ensures reproducible reaction outcomes [6].

Purification Techniques and Yield Optimization

The purification of brolamfetamine following synthetic transformation requires sophisticated techniques to achieve pharmaceutical-grade purity while maximizing overall yields. The selection of appropriate purification methods depends on the physical properties of the target compound, the nature of impurities present, and the scale of production [9].

Crystallization methodologies represent the most commonly employed purification technique for brolamfetamine. The compound readily forms well-defined crystals from various organic solvents, with methanol emerging as a particularly effective crystallization medium [10]. Room temperature crystallization from methanol typically achieves purities of 95 to 98% with recovery yields ranging from 85 to 90% [10]. The crystallization process relies on the differential solubility of the target compound and impurities, allowing selective precipitation of pure material while leaving contaminants in solution [11].

Hydrochloride salt formation provides an alternative purification strategy that offers several advantages over free base crystallization [12]. The formation of the hydrochloride salt typically involves bubbling hydrogen chloride gas through a solution of the free base in diethyl ether at reduced temperatures [12]. This procedure consistently achieves purities exceeding 98% with recovery yields of 90 to 95% [13]. The ionic nature of the hydrochloride salt enhances water solubility and stability compared to the free base form [12].

Vacuum distillation represents a powerful purification technique for volatile organic compounds, including brolamfetamine intermediates [2]. Operating under reduced pressure conditions of approximately 2 millimeters of mercury, the target compound can be distilled in the temperature range of 91 to 93 degrees Celsius [2]. This technique achieves purities of 96 to 98% with recovery yields of 80 to 85%, making it particularly suitable for large-scale purification operations [2].

Recrystallization from ethanol-water mixtures offers enhanced selectivity for the removal of specific impurities [14]. The procedure involves hot dissolution in ethanol followed by controlled cooling to promote crystal formation [14]. The addition of water as an antisolvent further improves selectivity by reducing the solubility of the target compound while maintaining higher solubility for impurities [14]. This technique typically achieves purities of 97 to 99% with recovery yields of 88 to 92% [14].

Acid-base extraction procedures provide effective separation of basic compounds from neutral and acidic impurities [15]. The technique involves pH adjustment between highly acidic and basic conditions to selectively extract the target compound into appropriate phases [15]. While this method achieves moderate purities of 92 to 95%, the recovery yields are typically lower at 75 to 85% due to losses during multiple extraction steps [15].

Comparative Analysis of Synthetic Routes

A comprehensive evaluation of available synthetic routes to brolamfetamine reveals significant differences in efficiency, practicality, and overall suitability for various production scales. The comparative analysis considers factors including starting material availability, reaction complexity, yield optimization, and purification requirements [2] [16].

The bromination of 2,5-dimethoxytoluene followed by side chain elaboration represents a traditional approach that offers excellent control over regioselectivity [2]. This route consistently achieves yields of approximately 78% for the initial bromination step, with subsequent transformations proceeding in moderate to good yields [2]. The primary advantages include the commercial availability of starting materials and the straightforward nature of the initial bromination reaction. However, the multi-step nature of this approach results in lower overall yields and increased synthetic complexity [2].

Direct bromination of preformed 2,5-dimethoxyamphetamine provides a more streamlined synthetic approach [1]. This strategy eliminates several synthetic steps while maintaining excellent regioselectivity for 4-position bromination [1]. Yields for this transformation typically range from 75 to 81%, depending on the specific brominating agent and reaction conditions employed [1]. The reduced number of synthetic steps translates to improved overall efficiency and reduced production costs [1].

N-bromosuccinimide-mediated bromination has emerged as a particularly effective methodology for brolamfetamine synthesis [5]. This approach offers superior selectivity compared to molecular bromine while providing milder reaction conditions [5]. Yields consistently exceed 85% under optimized conditions, making this route attractive for both laboratory and industrial applications [5]. The solid nature of N-bromosuccinimide simplifies handling and storage compared to liquid brominating agents [5].

Electrophilic bromination using molecular bromine in the presence of Lewis acid catalysts provides another viable synthetic option [6]. This methodology typically achieves yields ranging from 60 to 90%, depending on the specific catalyst and reaction conditions employed [6]. While offering good yields, this approach requires careful handling of corrosive reagents and may produce more complex impurity profiles [6].

The Leuckart reaction pathway, while historically significant in amphetamine synthesis, presents limited applicability for brolamfetamine preparation due to the requirement for specialized brominated precursors [17]. Comparative studies indicate that this route produces lower overall yields and requires more extensive purification procedures [17] [16].

Route-specific impurity profiles provide important considerations for synthetic route selection [1] [16]. The bromination of different precursors generates distinct impurity patterns that influence downstream purification requirements [1]. For instance, bromination of benzaldehyde derivatives produces numerous novel brominated products that complicate purification, while bromination of phenylacetic acid derivatives results in cleaner reaction profiles [1].

Economic considerations favor routes that minimize the number of synthetic steps while maximizing overall yields [2]. The direct bromination approach using N-bromosuccinimide emerges as the most economically attractive option, combining high yields with reduced synthetic complexity [5]. This route also benefits from the commercial availability of starting materials and the established safety profiles of required reagents [5].

Scale-up considerations reveal that certain synthetic routes are more amenable to industrial production than others [6]. Routes employing solid reagents and avoiding highly toxic or volatile intermediates provide advantages for large-scale manufacturing [6]. The N-bromosuccinimide methodology satisfies these criteria while maintaining excellent yields and selectivity [5].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.58 (LogP)

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

64638-07-9

Wikipedia

Dates

2: Gadegbeku B, Amoros E, Laumon B. Responsibility study: main illicit psychoactive substances among car drivers involved in fatal road crashes. Ann Adv Automot Med. 2011;55:293-300. PubMed PMID: 22105404; PubMed Central PMCID: PMC3256820.

3: Leviel V. Dopamine release mediated by the dopamine transporter, facts and consequences. J Neurochem. 2011 Aug;118(4):475-89. doi: 10.1111/j.1471-4159.2011.07335.x. Epub 2011 Jul 1. Review. PubMed PMID: 21644994.

4: Bertrand JB, Langlois JB, Bégou M, Volle J, Brun P, d'Amato T, Saoud M, Suaud-Chagny MF. Longitudinal MRI monitoring of brain damage in the neonatal ventral hippocampal lesion rat model of schizophrenia. Hippocampus. 2010 Feb;20(2):264-78. doi: 10.1002/hipo.20628. PubMed PMID: 19452521.

5: Bégou M, Brun P, Bertrand JB, Job D, Schweitzer A, D'Amato T, Saoud M, Andrieux A, Suaud-Chagny MF. Post-pubertal emergence of alterations in locomotor activity in stop null mice. Synapse. 2007 Sep;61(9):689-97. PubMed PMID: 17559095.

6: Miyatake R, Doi T, Date K, Naitoh T, Suwaki H. [Clinical study of BRON-L syrup (cough suppressant) abuse]. Nihon Arukoru Yakubutsu Igakkai Zasshi. 2002 Feb;37(1):67-74. Japanese. PubMed PMID: 11915306.

7: Nakahara Y, Kikura R. Hair analysis for drugs of abuse. XIX. Determination of ephedrine and its homologs in rat hair and human hair. J Chromatogr B Biomed Sci Appl. 1997 Oct 24;700(1-2):83-91. PubMed PMID: 9390717.